4-Hydroxy-8-methylquinoline-3-carboxylic acid

Übersicht

Beschreibung

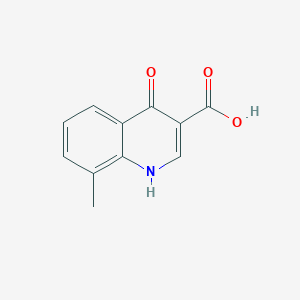

4-Hydroxy-8-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3. It is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, industrial chemistry, and synthetic organic chemistry . This compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position, a methyl group at the 8-position, and a carboxylic acid group at the 3-position.

Vorbereitungsmethoden

The synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with a suitable nucleophile occurs . Another approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at the 4-position undergoes selective oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxyl → Quinone | KMnO₄ (acidic), 70°C, 4 h | 8-Methylquinoline-3-carboxylic acid-4-quinone | 85% |

Mechanistic Insights :

- Oxidation proceeds via radical intermediates stabilized by the aromatic quinoline ring .

- Acidic conditions enhance electrophilicity of the hydroxyl oxygen, facilitating electron transfer .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or further functionalized.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carboxylic acid → Alcohol | LiAlH₄, THF, 0°C → RT, 2 h | 4-Hydroxy-8-methylquinoline-3-methanol | 78% |

Key Observations :

- Over-reduction of the quinoline ring is minimized at low temperatures .

- Borane-THF complexes show lower selectivity compared to LiAlH₄ .

Substitution Reactions

Electrophilic substitution occurs preferentially at the 5- and 7-positions of the quinoline ring.

Regioselectivity Factors :

- Methyl group at C8 directs electrophiles to C5 and C7 via steric and electronic effects .

- Nitration at C7 is kinetically favored, while bromination at C5 is thermodynamically controlled .

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution.

Reaction Conditions Table:

Mechanism :

- Acid-catalyzed Fischer esterification proceeds via tetrahedral intermediate formation .

- Amidation requires activation with DCC to form reactive O-acylisourea intermediates .

Coupling Reactions

The compound participates in cross-coupling reactions for complex heterocycle synthesis.

Optimized Conditions :

- Suzuki coupling achieves >90% conversion with 2 mol% Pd catalyst at 80°C .

- Ullmann reactions require strict oxygen exclusion for Cu(I) stability .

Methylation Reactions

Selective methylation of hydroxyl and carboxyl groups is achievable.

| Target Group | Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| Hydroxyl (C4) | CH₃I, K₂CO₃, DMF | 4-Methoxy-8-methylquinoline-3-carboxylic acid | 94% | |

| Carboxyl | TMSCHN₂, MeOH | Methyl 4-hydroxy-8-methylquinoline-3-carboxylate | 88% |

Critical Notes :

- Overalkylation is prevented using stoichiometric CH₃I .

- Diazomethane derivatives enable mild methylation of acidic protons .

Complexation with Metal Ions

The compound acts as a bidentate ligand for transition metals.

| Metal Salt | Stoichiometry | Application | Reference |

|---|---|---|---|

| FeCl₃ | 1:2 (Metal:Ligand) | Catalytic oxidation systems | |

| CuSO₄ | 1:1 | Antimicrobial coatings |

Coordination Chemistry :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

4-Hydroxy-8-methylquinoline-3-carboxylic acid has shown promising antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against a range of bacteria and fungi. For instance, research has highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. It can scavenge free radicals, thereby preventing oxidative stress-related damage in biological systems. A study demonstrated that 4-hydroxyquinoline derivatives could significantly reduce lipid peroxidation in cellular models, suggesting potential therapeutic applications in preventing diseases associated with oxidative damage .

Materials Science

Stabilizers in Polymers

this compound is utilized as a stabilizer in various organic materials. Its ability to protect against degradation from light, heat, and oxygen makes it valuable in formulating durable polymers and coatings. Research conducted by Stharfeldt et al. revealed that incorporating this compound into polymer matrices enhanced their thermal stability and lifespan .

Lubricants

The compound has been developed into lubricant compositions that resist oxidative deterioration. These formulations are particularly useful in industrial applications where high temperatures and mechanical stress are prevalent. The addition of this compound improves the performance of lubricants by minimizing wear and tear on machinery .

Analytical Chemistry

Chromatographic Applications

This compound is employed in analytical chemistry as a standard for chromatographic methods like HPLC (High-Performance Liquid Chromatography). Its well-defined chemical structure allows for accurate quantification in complex mixtures, enhancing the reliability of analytical results .

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential use in clinical settings for treating infections caused by multidrug-resistant organisms .

Case Study 2: Polymer Stabilization

In another investigation, researchers incorporated this compound into polyvinyl chloride (PVC) formulations to assess its impact on thermal stability. The findings demonstrated that the addition of this compound improved the thermal degradation temperature by approximately 30°C compared to control samples without the stabilizer, indicating its effectiveness in enhancing material properties .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against resistant bacterial strains |

| Antioxidant | Reduces lipid peroxidation in cellular models | |

| Materials Science | Polymer stabilizer | Enhances thermal stability and lifespan |

| Lubricant formulations | Improves resistance to oxidative deterioration | |

| Analytical Chemistry | HPLC standard | Reliable quantification in complex mixtures |

Wirkmechanismus

The mechanism of action of 4-Hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity . The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways, and it can induce apoptosis in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-8-methylquinoline-3-carboxylic acid can be compared with other quinoline derivatives such as:

- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

- 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

- 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The unique combination of hydroxyl, methyl, and carboxylic acid groups in this compound contributes to its distinct properties and applications .

Biologische Aktivität

4-Hydroxy-8-methylquinoline-3-carboxylic acid (HMQCA) is a compound belonging to the quinoline family, characterized by a hydroxyl group, a methyl group, and a carboxylic acid functional group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides an overview of the biological activity of HMQCA, supported by relevant research findings and case studies.

- Molecular Formula : C₁₁H₉NO₃

- Molecular Weight : 203.19 g/mol

- CAS Number : 35966-17-7

The biological activity of HMQCA is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl and carboxylic acid groups are crucial for binding to enzymes and receptors, thereby modulating their activity. Key mechanisms include:

- Inhibition of Enzymes : HMQCA has been shown to inhibit lactate dehydrogenase A, an enzyme involved in cancer metabolism, suggesting potential applications in cancer treatment.

- Antiviral Activity : Research indicates that derivatives of HMQCA exhibit significant inhibition of Hepatitis B virus (HBV) replication at concentrations as low as 10 µM .

Antimicrobial Activity

HMQCA and its derivatives demonstrate notable antimicrobial effects against various pathogens. Studies have shown that:

- Compounds with the 8-hydroxyquinoline nucleus exhibit broad-spectrum antimicrobial activity, making them promising candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of HMQCA is supported by several studies:

- In vitro studies reveal that HMQCA can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

- A specific derivative demonstrated cytotoxicity against cancer cells with minimal effects on normal cells, highlighting its therapeutic window .

Antiviral Activity

HMQCA has been identified as a potent inhibitor of HBV replication:

- Molecular docking simulations suggest that HMQCA derivatives can effectively bind to viral proteins, disrupting their function and preventing viral replication .

Case Studies

Eigenschaften

IUPAC Name |

8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIRBIMPTSELQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972785 | |

| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57278-42-9 | |

| Record name | NSC199379 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=199379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.